![molecular formula C19H22ClN3O2 B12897317 2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol CAS No. 37020-26-1](/img/structure/B12897317.png)
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol is a complex organic compound known for its unique chemical structure and properties This compound features an acridine core, which is a tricyclic aromatic system, substituted with a chloro and methoxy group, and linked to an aminoethanol moiety through a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Acridine Core: The acridine core can be synthesized through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones under acidic conditions.
Chlorination and Methoxylation:
Linking the Propyl Chain: The propyl chain can be introduced via nucleophilic substitution reactions, where the acridine derivative reacts with a propyl halide.
Amination and Ethanol Addition: The final step involves the reaction of the propyl-substituted acridine with ethanolamine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitro or carbonyl groups (if present) to amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Ammonia or primary amines in ethanol or water.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Amino or thiol-substituted acridine derivatives.
Applications De Recherche Scientifique
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe due to its aromatic structure.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-protein interactions and as a potential anticancer agent.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes and pigments due to its stable chromophore.
Mécanisme D'action
The compound exerts its effects primarily through intercalation into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit DNA replication and transcription, leading to cell death in rapidly dividing cells, such as cancer cells. The chloro and methoxy groups enhance its binding affinity and specificity for certain DNA sequences.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Aminoacridine: Another DNA intercalator but lacks the chloro and methoxy groups, making it less specific.
Quinacrine: Similar structure but with different substituents, used as an antimalarial drug.
Acriflavine: Contains acridine core but with different functional groups, used as an antiseptic.
Uniqueness
2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol is unique due to its specific substituents that enhance its DNA binding properties and potential therapeutic applications. The presence of the chloro and methoxy groups provides additional sites for interaction with biological molecules, increasing its efficacy and specificity compared to other acridine derivatives.
Propriétés
Numéro CAS |
37020-26-1 |
|---|---|
Formule moléculaire |
C19H22ClN3O2 |
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-[3-[(6-chloro-2-methoxyacridin-9-yl)amino]propylamino]ethanol |
InChI |
InChI=1S/C19H22ClN3O2/c1-25-14-4-6-17-16(12-14)19(22-8-2-7-21-9-10-24)15-5-3-13(20)11-18(15)23-17/h3-6,11-12,21,24H,2,7-10H2,1H3,(H,22,23) |
Clé InChI |
DNKBUJPNQWHIHC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C3=C(C=C(C=C3)Cl)N=C2C=C1)NCCCNCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline](/img/structure/B12897237.png)

![5,7-Dimethyl-5,7-dihydrofuro[3,4-b]pyrazine](/img/structure/B12897261.png)

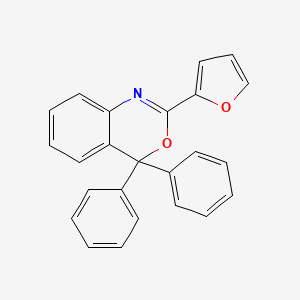
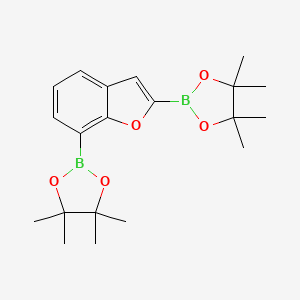
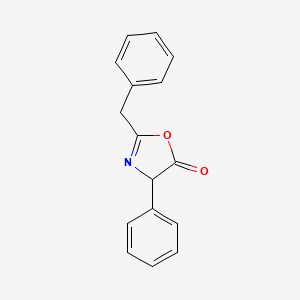
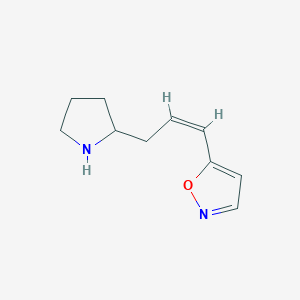
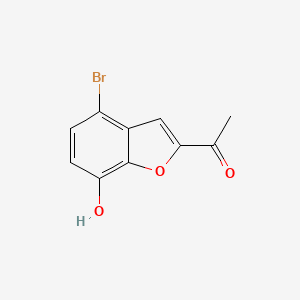

![7,7-Bis(1-butyl-2-methyl-1H-indol-3-yl)furo[3,4-b]pyridin-5(7H)-one](/img/structure/B12897294.png)

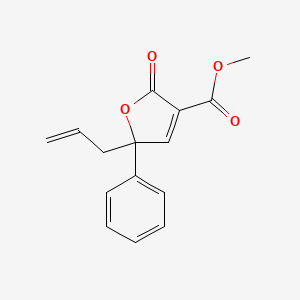
![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
